N-(2-methylpropyl)oxan-4-amine hydrochloride
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Overview
Description
N-(2-methylpropyl)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl and a molecular weight of 193.72 g/mol . It is also known by its IUPAC name, N-isobutyltetrahydro-2H-pyran-4-amine hydrochloride . This compound is typically found in a powdered form and is used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)oxan-4-amine hydrochloride involves the reaction of oxan-4-amine with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization from ethanol to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxan-4-one derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxan-4-one derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
N-(2-methylpropyl)oxan-4-amine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a potential ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpropyl)oxan-4-amine: The base form of the hydrochloride salt.
N-(2-methylpropyl)oxan-4-one: An oxidized derivative.
N-(2-methylpropyl)oxan-4-ol: A reduced derivative.
Uniqueness
N-(2-methylpropyl)oxan-4-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its base form or other derivatives .
Properties
CAS No. |
2613384-65-7 |
---|---|
Molecular Formula |
C9H20ClNO |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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